molecular formula C20H23FN2O3S B2783679 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide CAS No. 682762-95-4

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B2783679
CAS RN: 682762-95-4
M. Wt: 390.47
InChI Key: WKJRQHJHDPQEKN-UHFFFAOYSA-N
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Description

“N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide” is a complex organic compound. It contains an indole nucleus, which is a key structure in many biologically active compounds . The indole nucleus is known to bind with high affinity to multiple receptors, making it useful in the development of new therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with tryptamine . For instance, a compound structurally similar to melatonin, which shares some structural features with the compound , was obtained in high yield in the reaction between tryptamine and naproxen .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide may be explored for their potential to bind with high affinity to viral proteins, thereby inhibiting viral replication.

Anti-inflammatory Applications

Compounds containing the indole nucleus have been evaluated for their anti-inflammatory effects. This includes the assessment of in vivo activities such as reducing inflammation in animal models . The compound could be investigated for its efficacy in treating inflammatory conditions.

Anticancer Research

Indole derivatives are also significant in cancer research due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines . The specific compound could be synthesized and tested for its potential as a chemotherapeutic agent.

Antimicrobial Properties

The indole scaffold is associated with antimicrobial activity, which includes fighting against bacteria and fungi. The compound’s effectiveness against a range of microbial pathogens could be a valuable area of research .

Antidiabetic Potential

Some indole derivatives have shown promise in the treatment of diabetes by modulating blood glucose levels and improving insulin sensitivity . The compound’s role in diabetes management could be an interesting avenue for further study.

Neuroprotective Effects

Indole compounds have been linked to neuroprotection, offering potential therapeutic benefits for neurodegenerative diseases. Research into the compound’s ability to protect neuronal cells from damage could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Antimalarial Activity

Indole derivatives have been used in the development of antimalarial drugs. The compound’s potential to inhibit the growth of Plasmodium parasites, which cause malaria, could be explored .

Anticholinesterase Activity

Indole-based compounds have been studied for their anticholinesterase activity, which is relevant in treating diseases like myasthenia gravis and Alzheimer’s disease. The compound could be assessed for its ability to inhibit cholinesterase enzymes, thereby improving neurotransmission .

Future Directions

Indole derivatives, such as “N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide”, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-12-9-13(2)20(11-19(12)26-4)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)10-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJRQHJHDPQEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

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